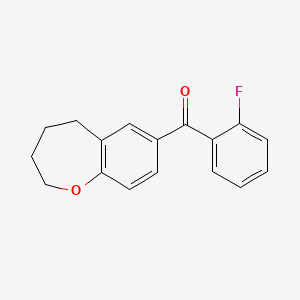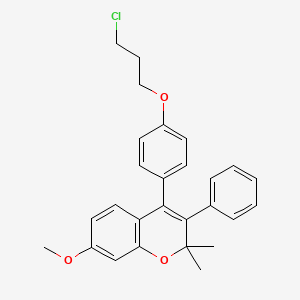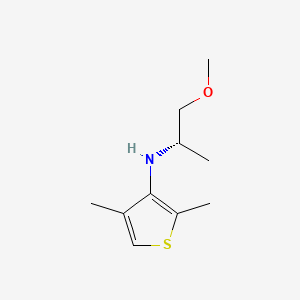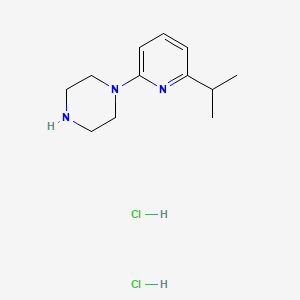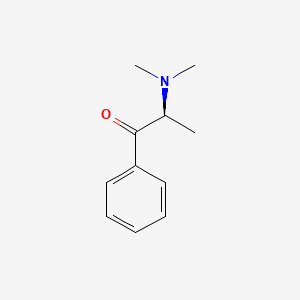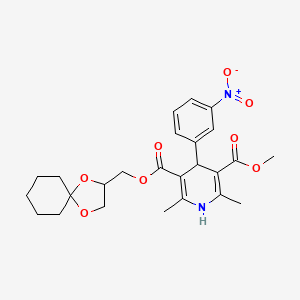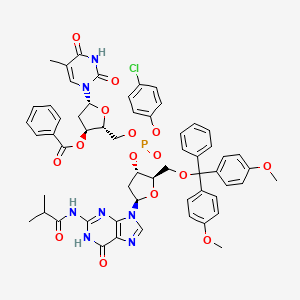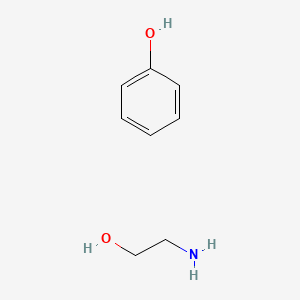
Ethanolamine phenolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanolamine phenolate is an organic compound formed by the reaction of ethanolamine and phenol. Ethanolamine, also known as 2-aminoethanol, is a bifunctional molecule containing both a primary amine and a primary alcohol group. Phenol, on the other hand, is an aromatic compound with a hydroxyl group attached to a benzene ring. The combination of these two compounds results in this compound, which has unique properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethanolamine phenolate can be synthesized through a simple acid-base reaction between ethanolamine and phenol. The reaction typically occurs in an aqueous or alcoholic medium, where ethanolamine acts as a base and deprotonates the phenol, forming the phenolate ion. The reaction can be represented as follows:
C6H5OH+HOCH2CH2NH2→C6H5O−+HOCH2CH2NH3+
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of catalysts to enhance the reaction rate and yield. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the complete conversion of reactants to the desired product.
Chemical Reactions Analysis
Types of Reactions: Ethanolamine phenolate undergoes various chemical reactions, including:
Oxidation: The phenolate ion can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Phenolate ions can be reduced to form hydroquinones.
Substitution: The aromatic ring of phenolate ions is highly reactive towards electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as sodium borohydride (NaBH_4) and lithium aluminum hydride (LiAlH_4) are used.
Substitution: Electrophilic reagents like nitric acid (HNO_3), sulfuric acid (H_2SO_4), and halogens (Cl_2, Br_2) are commonly employed.
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitro, sulfo, and halogenated phenol derivatives
Scientific Research Applications
Ethanolamine phenolate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme mechanisms and as a buffer in biochemical assays.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of surfactants, emulsifiers, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of ethanolamine phenolate involves its interaction with various molecular targets and pathways. The phenolate ion can act as a nucleophile, participating in nucleophilic substitution reactions. Additionally, the ethanolamine moiety can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other biological molecules.
Comparison with Similar Compounds
Ethanolamine phenolate can be compared with other similar compounds, such as:
Dithis compound: Contains two ethanolamine units, leading to different reactivity and applications.
Trithis compound: Contains three ethanolamine units, offering unique properties in coordination chemistry.
Methylthis compound: Contains a methyl group, affecting its solubility and reactivity.
Uniqueness: this compound is unique due to its bifunctional nature, combining the properties of both ethanolamine and phenol. This allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various scientific and industrial applications.
Properties
CAS No. |
64601-04-3 |
|---|---|
Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
2-aminoethanol;phenol |
InChI |
InChI=1S/C6H6O.C2H7NO/c7-6-4-2-1-3-5-6;3-1-2-4/h1-5,7H;4H,1-3H2 |
InChI Key |
MMRQWPPZGQHNOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)O.C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




